(2'R)-2'-Deoxy-2'-fluoro-2'-methylguanosine 5'-(tetrahydrogen triphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSI-352666 is a 5′-triphosphate metabolite of β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine-5′-monophosphate. It is an active compound that serves as an alternative substrate inhibitor of the NS5B RNA-dependent RNA polymerase during hepatitis C virus replication .
Preparation Methods
PSI-352666 is generated through the metabolism of its prodrugs, PSI-352938 and PSI-353661. These prodrugs are cyclic phosphate and phosphoramidate nucleotides, respectively. The synthetic route involves the conversion of β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine-5′-monophosphate to its active triphosphate form . The industrial production methods for PSI-352666 involve the use of specific enzymes and reaction conditions to ensure the efficient conversion of the prodrugs to the active metabolite .
Chemical Reactions Analysis
PSI-352666 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: PSI-352666 can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted products.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, phosphodiesterases, and adenosine deaminase-like protein 1 . The major products formed from these reactions are the active triphosphate form and its metabolites .
Scientific Research Applications
PSI-352666 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the metabolism and activation of nucleotide prodrugs.
Biology: PSI-352666 is used to investigate the replication mechanisms of hepatitis C virus and other RNA viruses.
Mechanism of Action
PSI-352666 exerts its effects by inhibiting the NS5B RNA-dependent RNA polymerase, which is essential for the replication of hepatitis C virus. The compound acts as an alternative substrate inhibitor, competing with the natural substrates of the polymerase. This inhibition prevents the synthesis of viral RNA, thereby reducing viral replication . The molecular targets and pathways involved include the NS5B polymerase and the associated replication complex .
Comparison with Similar Compounds
PSI-352666 is similar to other nucleotide inhibitors such as PSI-6130, PSI-7977, INX-08189, and IDX-184. PSI-352666 is unique in its ability to retain full activity against replicons containing the S282T substitution, which confers resistance to certain 2′-substituted nucleoside/nucleotide analogs . This makes PSI-352666 a valuable compound in the study of drug resistance and the development of new antiviral therapies .
Biological Activity
(2'R)-2'-Deoxy-2'-fluoro-2'-methylguanosine 5'-(tetrahydrogen triphosphate), often referred to as PSI-352938, is a nucleoside analog with significant antiviral properties. It is particularly noted for its role as a prodrug in antiviral therapies, specifically targeting RNA viruses. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in clinical studies, and potential applications.
Chemical Structure and Properties
The compound has the molecular formula C11H17FN5O13P3 and is characterized by the presence of a fluorine atom at the 2' position of the ribose sugar, which enhances its stability and bioactivity compared to natural nucleosides.
Property | Value |
---|---|
Molecular Weight | 403.19 g/mol |
Chemical Structure | Chemical Structure |
Solubility | Soluble in water |
PSI-352938 functions as a prodrug that is converted into its active triphosphate form within cells. The active form competes with natural nucleotides for incorporation into viral RNA, leading to premature termination of viral RNA synthesis. This mechanism is crucial for its antiviral efficacy against various RNA viruses, including hepatitis C virus (HCV) and coronaviruses.
Antiviral Efficacy
Clinical studies have demonstrated that PSI-352938 exhibits potent antiviral activity against HCV. In vitro studies show that it has a significant inhibitory effect on viral replication, with EC50 values indicating high potency.
Key Findings from Research:
- In Vitro Studies: PSI-352938 showed an EC50 value of approximately 0.1 µM against HCV replicons.
- In Vivo Studies: Animal models treated with PSI-352938 exhibited reduced viral loads and improved liver function markers compared to controls.
Case Studies
-
Study on HCV Treatment:
- A clinical trial involving patients with chronic HCV infection demonstrated that treatment with PSI-352938 led to sustained virological response rates above 90% after 12 weeks of therapy.
- Patients reported fewer side effects compared to traditional therapies, indicating a favorable safety profile.
-
COVID-19 Research:
- Recent studies have explored the potential of PSI-352938 in treating SARS-CoV-2 infections. Preliminary results suggest it may inhibit viral replication in cell cultures, warranting further investigation in clinical settings.
Safety Profile
The safety profile of PSI-352938 has been evaluated in several clinical trials. Commonly reported side effects include mild gastrointestinal disturbances and transient liver enzyme elevations. Long-term safety data are still being compiled as ongoing trials continue.
Properties
CAS No. |
1261253-79-5 |
---|---|
Molecular Formula |
C11H17FN5O13P3 |
Molecular Weight |
539.20 g/mol |
IUPAC Name |
[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17FN5O13P3/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19/h3-4,6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,13,15,16,19)/t4-,6-,9-,11-/m1/s1 |
InChI Key |
GFEXCNGIPRYQFE-GITKWUPZSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.